molecular formula C11H11ClN6 B13690776 3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride

3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride

Katalognummer: B13690776
Molekulargewicht: 262.70 g/mol
InChI-Schlüssel: IHJARGPHJRBVKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876539 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876539 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a precursor, which is then subjected to various chemical reactions to obtain the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its reactivity and stability.

Industrial Production Methods

Industrial production of MFCD32876539 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires the use of specialized equipment and conditions to ensure the purity and consistency of the final product. Common industrial methods include:

    Batch Processing: This method involves producing the compound in discrete batches, with each batch undergoing the same series of reactions and purification steps.

    Continuous Processing: This method involves a continuous flow of reactants and products through the reaction system, allowing for the constant production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876539 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of a new compound.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32876539 include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, which are used to facilitate oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride, which are used to facilitate reduction reactions.

    Catalysts: Such as palladium on carbon and platinum, which are used to increase the rate of reactions without being consumed in the process.

Major Products Formed

The major products formed from the reactions of MFCD32876539 depend on the specific reaction conditions and reagents used. Common products include:

    Oxidized Derivatives: Compounds that have undergone oxidation, resulting in the addition of oxygen or the removal of hydrogen.

    Reduced Derivatives: Compounds that have undergone reduction, resulting in the addition of hydrogen or the removal of oxygen.

    Substituted Derivatives: Compounds that have undergone substitution, resulting in the replacement of one functional group with another.

Wissenschaftliche Forschungsanwendungen

MFCD32876539 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

    Biology: It is used in the study of biological processes and pathways, particularly those involving oxidation and reduction reactions.

    Medicine: It is used in the development of new drugs and therapies, particularly those targeting oxidative stress and related conditions.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of MFCD32876539 involves its ability to participate in various chemical reactions, particularly oxidation and reduction reactions. These reactions are facilitated by the compound’s unique structure, which allows it to interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

MFCD32876539 is unique in its structure and reactivity, which distinguishes it from other similar compounds. Some similar compounds include:

    MFCD32876540: A compound with a similar structure but different reactivity and applications.

    MFCD32876541: A compound with a similar structure but different stability and reactivity.

    MFCD32876542: A compound with a similar structure but different chemical and physical properties.

Eigenschaften

Molekularformel

C11H11ClN6

Molekulargewicht

262.70 g/mol

IUPAC-Name

5-[3-(1,2,4-triazol-1-yl)phenyl]-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H10N6.ClH/c12-11-5-10(15-16-11)8-2-1-3-9(4-8)17-7-13-6-14-17;/h1-7H,(H3,12,15,16);1H

InChI-Schlüssel

IHJARGPHJRBVKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C=NC=N2)C3=CC(=NN3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.